molecular formula C13H15NOS B8435809 4-Methyl-5-(2-benzyloxyethyl)thiazole

4-Methyl-5-(2-benzyloxyethyl)thiazole

Cat. No.: B8435809
M. Wt: 233.33 g/mol
InChI Key: KRGYLBKELUTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(2-benzyloxyethyl)thiazole is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

4-methyl-5-(2-phenylmethoxyethyl)-1,3-thiazole

InChI

InChI=1S/C13H15NOS/c1-11-13(16-10-14-11)7-8-15-9-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3

InChI Key

KRGYLBKELUTKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Methyl-5-thiazolyl)ethanol (25.71 g) was dissolved in tetrahydrofuran (200 ml), followed by the addition of 60% sodium hydride (7.185 g) under ice-cooling. The resulting mixture was stirred at room temperature for 1 hr. Thereafter, the it was ice-cooled again, followed by the addition of benzyl bromide (21.4 ml) and tetrabutylammonium bromide (665 mg). The resulting mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (39.059 g, yield; 93%).
Quantity
25.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.185 g
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
665 mg
Type
catalyst
Reaction Step Three
Yield
93%

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